3-Isomangostin: A Comprehensive Guide to its Structure Elucidation and Spectral Analysis
3-Isomangostin: A Comprehensive Guide to its Structure Elucidation and Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isomangostin is a prominent member of the xanthone class of natural products, primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.).[1] Belonging to a family of compounds renowned for their diverse biological activities, 3-isomangostin has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the structural elucidation and spectral analysis of 3-isomangostin, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure
The IUPAC name for 3-isomangostin is 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one. Its chemical structure is characterized by a tetracyclic xanthone core, featuring a pyran ring, a methoxy group, two hydroxyl groups, and a prenyl side chain.
Molecular Formula: C₂₄H₂₆O₆
Molecular Weight: 410.5 g/mol
SMILES: CC(=CCC1=C(C(=O)C2=C(OC3=CC(=O)C4=C(C=C32)OC(C)(C)CC4)C=C1O)O)OC
InChI Key: KJCDBAVVDILRMP-UHFFFAOYSA-N
Caption: Chemical structure of 3-isomangostin.
Spectral Data for Structure Elucidation
The structural characterization of 3-isomangostin is accomplished through a combination of spectroscopic techniques. The following tables summarize the key spectral data.
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) is crucial for determining the elemental composition and exact mass of the molecule.
| Technique | Ionization Mode | Mass/Charge (m/z) | Molecular Formula | Reference |
| HR-ESI-TOF-MS | Positive | [M+H]⁺ 411.1800 | C₂₄H₂₇O₆⁺ | [1] |
Spectroscopic Data
UV-Visible and Infrared spectroscopy provide information about the chromophores and functional groups present in the molecule.
| Technique | Solvent/Medium | λmax (nm) | Functional Group | Wavenumber (cm⁻¹) | Reference |
| UV-Vis | Methanol | 203, 244, 313 | - | - | [1] |
| IR | KBr | - | O-H stretching | 3278 | [1] |
| - | C-H stretching | 2915 | [1] | ||
| - | C=O stretching | 1646 | [1] | ||
| - | C=C stretching (aromatic) | 1595, 1459 | [1] | ||
| - | C-O stretching | 1280, 1205, 1171, 1110 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental Protocols
Isolation and Purification of 3-Isomangostin from Garcinia mangostana
The following is a synthesized, detailed protocol for the isolation of 3-isomangostin based on common methods for xanthone separation.
Caption: General workflow for isolating 3-isomangostin.
1. Plant Material and Extraction:
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Dried pericarps of Garcinia mangostana are ground into a fine powder.
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The powder is subjected to maceration with an organic solvent such as ethanol or ethyl acetate at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes to ensure exhaustive extraction.
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The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Preliminary Fractionation (Silica Gel Chromatography):
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The crude extract is adsorbed onto silica gel and subjected to column chromatography.
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A gradient elution is typically employed, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
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Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing xanthones.
3. Further Purification (Sephadex LH-20 Chromatography):
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Fractions rich in xanthones are further purified using size-exclusion chromatography on a Sephadex LH-20 column, with methanol often used as the mobile phase. This step helps to separate compounds based on their molecular size and to remove polymeric impurities.
4. High-Performance Liquid Chromatography (HPLC):
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Final purification to obtain high-purity 3-isomangostin is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
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A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. Isocratic or gradient elution can be applied depending on the separation efficiency.
Spectral Analysis Methodologies
1. Mass Spectrometry:
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High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.
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Samples are dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or after chromatographic separation.
2. UV-Visible Spectroscopy:
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The UV-Vis spectrum is recorded on a spectrophotometer.
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A dilute solution of the purified compound in a UV-transparent solvent (e.g., methanol) is prepared, and the absorbance is measured over a wavelength range of approximately 200-400 nm.
3. Infrared Spectroscopy:
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The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
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The sample is typically prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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The purified sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆), and various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to elucidate the complete structure and assign all proton and carbon signals.
Logical Relationships in Structure Elucidation
The process of elucidating the structure of a natural product like 3-isomangostin follows a logical progression where data from different analytical techniques are pieced together to build a complete picture of the molecule.
Caption: Logical flow of spectral data interpretation.
Conclusion
The structural elucidation of 3-isomangostin is a classic example of the application of modern spectroscopic techniques in natural product chemistry. Through the combined use of mass spectrometry, UV-Vis, IR, and NMR spectroscopy, the precise arrangement of atoms in this complex molecule has been determined. The detailed experimental protocols and compiled spectral data presented in this guide serve as a valuable reference for researchers working on the isolation, characterization, and biological evaluation of 3-isomangostin and related xanthones. Further research to fully characterize its NMR spectral data in various solvents would be a valuable addition to the scientific literature.
